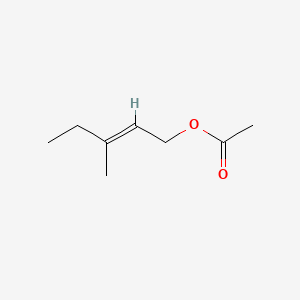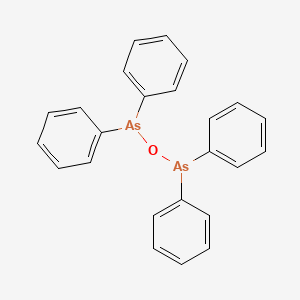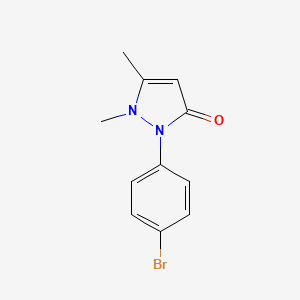
Bromopyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromopyrine is a brominated derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and potential applications across various scientific domains. This compound stands out for its significance in synthetic chemistry, materials science, and environmental studies. The strategic functionalization of pyrene at specific positions allows for diverse functionalization strategies, making this compound a valuable compound in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromopyrine can be synthesized through the bromination of pyrene. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction conditions are crucial for achieving the desired substitution pattern. For instance, the bromination of pyrene can be carried out in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction is monitored to ensure the selective bromination at specific positions on the pyrene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and ensure efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Bromopyrine undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom in this compound can be reduced to form pyrene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted pyrene derivatives depending on the nucleophile used.
Oxidation: Products include pyrenequinones and other oxidized derivatives.
Reduction: Products include pyrene and other reduced derivatives.
Applications De Recherche Scientifique
Bromopyrine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of bromopyrine involves its interaction with specific molecular targets. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. The bromine atom in this compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromopyridine: Another brominated aromatic compound with similar chemical properties but different applications.
Bromobenzene: A simpler brominated aromatic compound used in organic synthesis.
Bromonaphthalene: A brominated derivative of naphthalene with applications in materials science.
Uniqueness of Bromopyrine
This compound is unique due to its specific substitution pattern on the pyrene ring, which allows for diverse functionalization strategies. Its distinct electronic structure and photophysical properties make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
603-65-6 |
|---|---|
Formule moléculaire |
C11H11BrN2O |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11BrN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
Clé InChI |
RYPXUXARNBYXCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


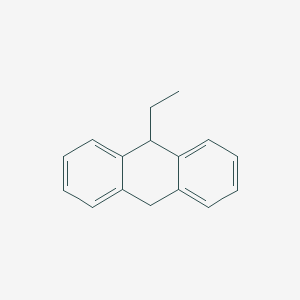
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
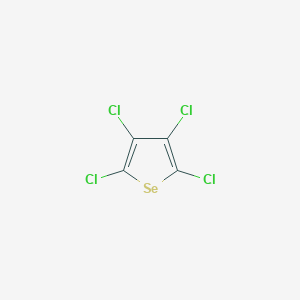
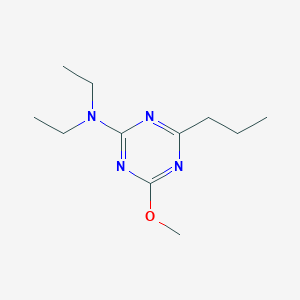
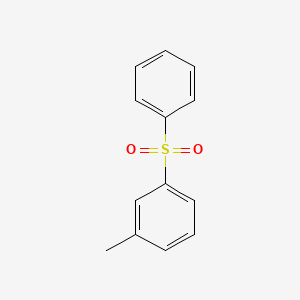
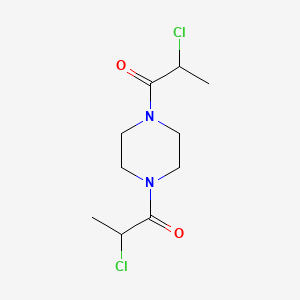
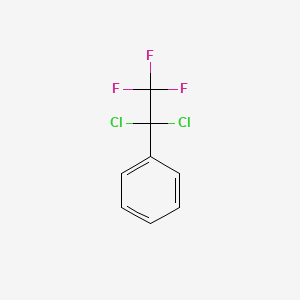

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
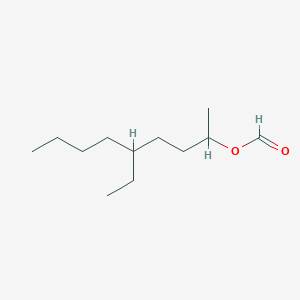
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
